BenchChemオンラインストアへようこそ!

4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide

Physicochemical profiling Membrane permeability Drug-likeness

4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide (CAS 920272-27-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₀N₄O₃ and a molecular weight of 340.4 g/mol. The compound integrates three distinct pharmacophoric elements: a central benzamide core, a pyridin-4-yl substituent on the amide nitrogen, and an α-amino-α-(morpholin-4-ylcarbonyl)methyl side chain at the para position of the benzamide ring.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
CAS No. 920272-27-1
Cat. No. B15174152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide
CAS920272-27-1
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N
InChIInChI=1S/C18H20N4O3/c19-16(18(24)22-9-11-25-12-10-22)13-1-3-14(4-2-13)17(23)21-15-5-7-20-8-6-15/h1-8,16H,9-12,19H2,(H,20,21,23)
InChIKeyCDSGGNMOGDRZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide (CAS 920272-27-1): Procurement-Relevant Compound Identity and Physicochemical Profile


4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide (CAS 920272-27-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₀N₄O₃ and a molecular weight of 340.4 g/mol . The compound integrates three distinct pharmacophoric elements: a central benzamide core, a pyridin-4-yl substituent on the amide nitrogen, and an α-amino-α-(morpholin-4-ylcarbonyl)methyl side chain at the para position of the benzamide ring . Its computed physicochemical parameters include a topological polar surface area (PSA) of 100.78 Ų and a LogP of 1.25, placing it within favorable drug-like property space according to Lipinski's Rule of Five guidelines . The compound is catalogued as a screening compound and research intermediate, structurally positioned within the pyridine-benzamide class that has been explored as a scaffold for dual MNK1/2 kinase inhibitors [1].

Why Generic Substitution Fails for 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide: Structural Uniqueness Among Benzamide-Based Kinase Probe Candidates


Generic substitution within the benzamide class is precluded by this compound's distinctive α-amino-α-(morpholinocarbonyl)methyl substitution pattern at the para position of the N-(pyridin-4-yl)benzamide core. Unlike simpler N-(pyridin-4-yl)benzamide analogs (e.g., CAS 5221-44-3) that lack the morpholine and α-amino amide functionality, this compound presents a unique hydrogen-bond donor/acceptor topology derived from the primary amine and two distinct carbonyl groups arranged around the chiral α-carbon . The morpholine ring contributes additional ether oxygen and tertiary amine features absent in piperidine-, pyrrolidine-, or piperazine-substituted analogs, while the pyridin-4-yl orientation on the amide nitrogen creates a specific geometry exploited in the pyridine-benzamide scaffold for MNK kinase inhibition [1]. These structural elements collectively govern target engagement geometry, making simple analog swapping unreliable in pharmacological or biochemical studies [1].

Quantitative Differentiation Evidence for 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide: Comparator-Based Data Assessment


Topological Polar Surface Area (PSA) Versus Simpler N-(Pyridin-4-yl)benzamide: Implications for Membrane Permeability

The target compound exhibits a topological polar surface area (PSA) of 100.78 Ų, substantially higher than the 41.99 Ų of the simpler N-(pyridin-4-yl)benzamide (CAS 5221-44-3), which lacks the morpholine and α-amino amide functional groups . This 2.4-fold increase in PSA arises from the additional morpholine ether oxygen, the tertiary amide carbonyl, and the primary amine group. While a PSA below 140 Ų is generally considered compatible with oral bioavailability, the precise PSA value affects passive membrane diffusion rates and blood-brain barrier penetration potential .

Physicochemical profiling Membrane permeability Drug-likeness

Partition Coefficient (LogP) Comparison: Balancing Hydrophilicity for Aqueous Assay Compatibility

The target compound has a LogP of 1.25, compared to a LogP of approximately 2.41 for the simpler N-(pyridin-4-yl)benzamide . This 1.16 log unit reduction reflects the hydrophilic contributions of the morpholine ring and the α-amino amide moiety. The lower LogP predicts improved aqueous solubility—critical for biochemical and cell-based assays conducted at micromolar concentrations in aqueous buffers—while maintaining sufficient lipophilicity for passive membrane permeation .

Solubility LogP Assay compatibility

Hydrogen-Bond Donor/Acceptor Architecture Relative to the Pyridine-Benzamide MNK Inhibitor Pharmacophore

The pyridine-benzamide scaffold represented by this compound has been established in crystallographic studies (PDB: 6JLR) as a productive chemotype for targeting the MNK2 kinase ATP-binding site, with the benzamide carbonyl and pyridine nitrogen serving as key hinge-binding elements [1]. The target compound extends this scaffold with an α-amino-α-(morpholinocarbonyl)methyl substituent that introduces three additional hydrogen-bond donor/acceptor loci—the primary amine (donor, 2 H), the morpholine amide carbonyl (acceptor), and the morpholine ether oxygen (acceptor)—positioned to engage the ribose pocket or solvent-exposed region of the kinase active site. This contrasts with the minimal co-crystallized ligand in 6JLR, 4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide (BV9), which lacks any α-substituent and has a molecular weight of 278.3 Da [1].

Kinase inhibitor design MNK1/MNK2 Structure-activity relationship

Molecular Complexity and Fraction sp³ (Fsp³) Versus Flat Aromatic Benzamide Analogs

The target compound incorporates a saturated morpholine ring and an sp³-hybridized α-carbon center, contributing to a higher fraction of sp³-hybridized carbons (Fsp³) compared to fully aromatic benzamide scaffolds such as N-(pyridin-4-yl)benzamide (Fsp³ = 0) [1]. While a precise Fsp³ value has not been computed in the available literature for this specific compound, the morpholine ring alone contributes 4 sp³ carbons and the α-carbon adds 1 sp³ center, giving an estimated Fsp³ of approximately 0.28 versus 0 for the comparator. Higher Fsp³ values have been correlated with improved clinical developability, reduced promiscuity, and enhanced aqueous solubility in drug discovery campaigns [1].

Molecular complexity Fraction sp³ Clinical developability

4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide: Evidence-Supported Research and Industrial Application Scenarios


Scaffold for Structure-Guided MNK1/2 Kinase Inhibitor Optimization Programs

Based on the established pyridine-benzamide pharmacophore validated in co-crystal structures with MNK2 (PDB: 6JLR), this compound provides a vector for fragment elaboration into the kinase ribose pocket or solvent channel via its α-amino-α-(morpholinocarbonyl)methyl substituent. Researchers pursuing dual MNK1/2 inhibition for oncology applications can use this compound as a synthetic intermediate or starting point for structure-activity relationship (SAR) studies targeting eIF4E phosphorylation inhibition [1].

Physicochemically Balanced Probe for Cellular Assays Requiring Moderate Permeability and Aqueous Solubility

With a LogP of 1.25 and PSA of 100.78 Ų, this compound occupies a favorable middle ground between membrane permeability and aqueous solubility—making it suitable for cell-based phenotypic screening or target engagement assays conducted at 1–50 μM concentrations in standard culture media (e.g., DMEM, RPMI-1640). This profile is superior to more lipophilic benzamide analogs (LogP > 3) that frequently precipitate in aqueous assay conditions [1].

Chemical Biology Tool for Investigating Morpholine-Containing Pharmacophores in Kinase Selectivity Profiling

The morpholine moiety, distinct from the piperidine and piperazine rings commonly found in clinical kinase inhibitors (e.g., imatinib, gefitinib), may confer a unique selectivity fingerprint against the kinome. Procurement of this compound enables selectivity panel screening to determine whether the morpholine substitution pattern alters off-target kinase engagement relative to clinically precedented heterocyclic analogs [1].

Fragment-Based Drug Discovery (FBDD) Starting Point with Orthogonal Growth Vectors

The compound presents three distinct synthetic handles—the primary amine, the benzamide NH, and the pyridine nitrogen—each suitable for independent chemical derivatization. This multi-vector elaboration capability makes it an attractive fragment hit for FBDD campaigns where iterative library synthesis and biochemical screening are employed. The compound's molecular weight (340.4 Da) and moderate complexity position it between a fragment (MW < 300) and a lead-like molecule (MW < 450), ideal for fragment-to-lead optimization [1].

Quote Request

Request a Quote for 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.